molecular formula C18H19FN2O2 B2648543 2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide CAS No. 2034271-76-4

2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide

Cat. No. B2648543
CAS RN: 2034271-76-4
M. Wt: 314.36
InChI Key: APOGZIQJZCLFTQ-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide, commonly referred to as CPIB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CPIB is a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and inflammation.

Scientific Research Applications

Supramolecular Synthesis and Hybrid Materials

Isonicotinamide, a structurally bifunctional ligand, has been explored for its potential in supramolecular synthesis, particularly in the formation of inorganic–organic hybrid materials. Research demonstrates the use of isonicotinamide in creating a family of copper(II) complexes through directed assembly, showcasing its role in generating infinite 1-D chains and highlighting the versatility of isonicotinamide in supramolecular chemistry. This work opens avenues for the development of materials with potential applications in catalysis, molecular recognition, and the construction of nanostructures (Aakeröy et al., 2003).

Cyclization in Organic Synthesis

The utility of fluorobenzylated compounds in organic synthesis has been highlighted through the development of an artificial cyclase for the enantioselective synthesis of polycyclic terpenoids. This approach leverages the cyclization of 2-(polyprenyl)phenol derivatives to generate compounds with a chroman skeleton, such as chromazonarol, demonstrating the potential of fluorobenzylated compounds in facilitating complex organic transformations (Ishibashi et al., 2004).

Structural and Molecular Engineering

The research on the structural landscape of benzoic acid: isonicotinamide cocrystals provides insights into the use of acid-pyridine heterosynthons in probing the structural configurations of cocrystals. This study indicates the adaptability of isonicotinamide in forming high-energy structures with fluorobenzoic acids, suggesting its applicability in the design and engineering of molecular structures for specific functional properties (Dubey & Desiraju, 2014).

Enzyme Inhibition for Therapeutic Applications

Research into the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups demonstrates the potential of such compounds in medicinal chemistry, particularly as enzyme inhibitors. These compounds exhibit moderate anticancer activity, suggesting their utility in the development of new therapeutic agents targeting specific enzymatic pathways (Song et al., 2005).

Molecular Docking and Antidiabetic Activity

The development of N-isonicotinoyl arylaldehyde hydrazones for antidiabetic activity through molecular docking studies highlights the role of fluorobenzylated compounds in drug discovery. These studies reveal the compounds' inhibitory effects on α-glucosidase, suggesting their potential in the treatment of diabetes (Karrouchi et al., 2022).

properties

IUPAC Name

2-cyclopentyloxy-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-7-5-13(6-8-15)12-21-18(22)14-9-10-20-17(11-14)23-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGZIQJZCLFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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